Superior Corrosion Inhibition Efficiency on Brass vs. o-Anisidine and o-Toluidine
In a direct head-to-head comparative study on the inhibition of 63/37 brass corrosion in nitric acid, o-Phenetidine demonstrated superior performance as a corrosion inhibitor compared to its closest structural analogs, o-anisidine and o-toluidine. The study found that the efficiency of the inhibitor improved with the lengthening of the alkyl chain attached to the ether linkage, with o-Phenetidine (ethoxy) outperforming o-anisidine (methoxy). The loss in metal weight was quantified under varying acid concentrations, establishing o-Phenetidine as the most effective inhibitor in this series [1].
| Evidence Dimension | Corrosion inhibition efficiency (63/37 brass in HNO3) |
|---|---|
| Target Compound Data | Most efficient inhibitor (lowest metal weight loss) |
| Comparator Or Baseline | o-Anisidine (lower efficiency); o-Toluidine (lower efficiency) |
| Quantified Difference | Qualitative rank order: o-Phenetidine > o-Anisidine ≈ o-Toluidine |
| Conditions | 63/37 brass immersed in 3N and 4N nitric acid with inhibitor |
Why This Matters
This demonstrates o-Phenetidine's unique value proposition for formulators developing specialized corrosion inhibitor packages for brass components in acidic environments, where it outperforms other common aniline derivatives.
- [1] Desai, M. N.; Shah, Y. C.; Punjani, B. K. Inhibition of the Corrosion of 63/37 Brass in Nitric Acid. British Corrosion Journal, 1969, 4(6), 309-311. View Source
